molecular formula C13H11Cl2NO4 B2423737 (2S)-2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoic acid CAS No. 111104-28-0

(2S)-2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoic acid

Cat. No. B2423737
CAS RN: 111104-28-0
M. Wt: 316.13
InChI Key: JVVPEDTYVHWUKV-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoic acid is a useful research compound. Its molecular formula is C13H11Cl2NO4 and its molecular weight is 316.13. The purity is usually 95%.
BenchChem offers high-quality (2S)-2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Implications and Toxicology Studies

The research on compounds structurally similar to (2S)-2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoic acid, like 2,4-dichlorophenoxyacetic acid (2,4-D), has shown that these chemicals are widely used in agricultural and urban activities for pest control. This widespread use has led to their direct or indirect introduction into natural environments. Studies have focused on the toxicology and mutagenicity of such compounds, revealing rapid advancements in understanding their specific characteristics and implications for environmental safety. The research has adopted innovative methods to quantitatively visualize and summarize the development in this field, uncovering trends like the focus on occupational risk, neurotoxicity, resistance or tolerance to herbicides, and effects on non-target species, especially aquatic ones. This body of work provides a comprehensive overview of the global trends in the toxicology and mutagenicity of these substances, highlighting the concentrated collaborative efforts that have led to significant advancements in understanding their environmental and biological impacts (Zuanazzi, Ghisi, & Oliveira, 2020).

Sorption to Soil and Organic Matter

Research has also delved into the sorption behavior of phenoxy herbicides like 2,4-D to soil, organic matter, and minerals. A comprehensive database of soil-water distribution coefficients was compiled to review the sorption experiments of these herbicides. The review suggests that the sorption of compounds like 2,4-D can be rationalized based on specific soil parameters such as pH, organic carbon content, and oxalate extractable iron, among others. It was concluded that soil organic matter and iron oxides are the most relevant sorbents for phenoxy herbicides. However, the review also pointed out the need for more data reporting on certain parameters to enhance the understanding of sorption behavior (Werner, Garratt, & Pigott, 2012).

Toxicity and Risk Assessment

properties

IUPAC Name

(2S)-2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO4/c1-5(2)10(13(19)20)16-11(17)6-3-8(14)9(15)4-7(6)12(16)18/h3-5,10H,1-2H3,(H,19,20)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVVPEDTYVHWUKV-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N1C(=O)C2=CC(=C(C=C2C1=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)N1C(=O)C2=CC(=C(C=C2C1=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.